
6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide, also known as PHD inhibitor IOX4, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. The compound is a selective inhibitor of prolyl hydroxylase domain (PHD) enzymes, which play a crucial role in the regulation of hypoxia-inducible factor (HIF) proteins.
科学的研究の応用
6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide has been used in various scientific research applications due to its ability to selectively inhibit 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide enzymes. 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide enzymes play a crucial role in the regulation of HIF proteins, which are involved in the response to hypoxia. By inhibiting 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide enzymes, 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide can stabilize HIF proteins, leading to the activation of downstream signaling pathways. This has potential applications in various research fields, including cancer research, cardiovascular research, and neurodegenerative disease research.
作用機序
The mechanism of action of 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide involves the selective inhibition of 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide enzymes. 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide enzymes are responsible for the hydroxylation of proline residues in HIF proteins, leading to their degradation under normoxic conditions. By inhibiting 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide enzymes, 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide can prevent the degradation of HIF proteins, leading to their stabilization and activation of downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide have been studied in various research fields. In cancer research, 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells (Kawamura et al., 2013). In cardiovascular research, 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide has been shown to improve cardiac function and reduce myocardial infarct size in animal models of myocardial infarction (Bencsik et al., 2016). In neurodegenerative disease research, 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease (Zhang et al., 2019).
実験室実験の利点と制限
The advantages of using 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide in lab experiments include its selectivity for 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide enzymes, its ability to stabilize HIF proteins, and its potential applications in various research fields. However, there are also limitations to using 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research involving 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide. One direction is the development of more selective 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide inhibitors with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of the potential applications of 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide in other research fields, such as metabolic disorders and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide and its potential side effects in vivo.
Conclusion:
In conclusion, 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide is a chemical compound that has potential applications in various research fields due to its ability to selectively inhibit 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide enzymes. The compound has been shown to have biochemical and physiological effects in cancer research, cardiovascular research, and neurodegenerative disease research. While there are limitations to using 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide in lab experiments, there are also several future directions for research involving the compound. Overall, 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide has the potential to be a valuable tool in scientific research.
合成法
The synthesis method for 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide involves the reaction of 3-cyanopyridine with 4-methylphenylhydrazine to form 3-(4-methylphenyl)pyridin-2-amine. This intermediate is then reacted with imidazole-1-carboxamidine to form the final product, 6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide. The synthesis method has been described in detail in a research paper by Kawamura et al. (2013).
特性
IUPAC Name |
6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-12-2-5-14(6-3-12)19-16(21)13-4-7-15(18-10-13)20-9-8-17-11-20/h2-11H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEISEBAVMAFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-imidazol-1-yl-N-(4-methylphenyl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

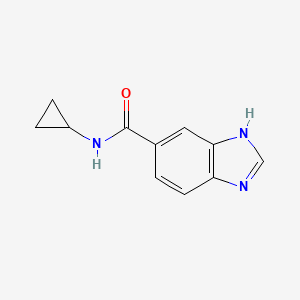
![3,4-dihydro-1H-isoquinolin-2-yl-(5-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470381.png)
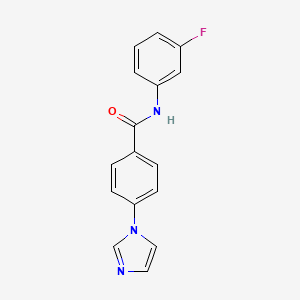
![1-[(1-Butyltetrazol-5-yl)methyl]-2-methylbenzimidazole](/img/structure/B7470393.png)

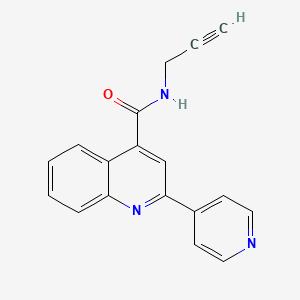
![Ethyl 2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B7470413.png)

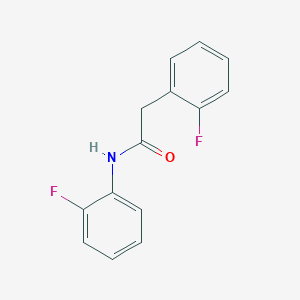
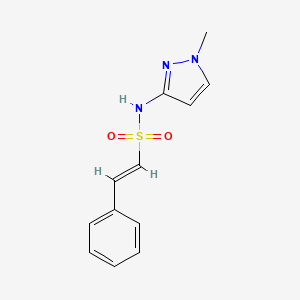
![3-[(2-Oxo-2-piperidin-1-ylethyl)amino]benzonitrile](/img/structure/B7470469.png)

![4-Methyl-1-[(4-methylsulfanylphenoxy)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7470482.png)
